molecular formula C10H7Br2N3 B13905096 Bis(6-bromopyridin-2-yl)amine

Bis(6-bromopyridin-2-yl)amine

Katalognummer: B13905096
Molekulargewicht: 328.99 g/mol
InChI-Schlüssel: OLFSAJSHGOXXRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(6-bromopyridin-2-yl)amine: is a chemical compound with the molecular formula C10H7Br2N3 It is characterized by the presence of two bromine atoms attached to the pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-bromopyridin-2-yl)amine typically involves the reaction of 6-bromopyridin-2-amine with suitable reagents under controlled conditions. One common method involves the use of triethylamine and acetyl chloride in a solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(6-bromopyridin-2-yl)amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the pyridine rings .

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(6-bromopyridin-2-yl)amine is used as a building block in the synthesis of more complex organic molecules. It is employed in the preparation of ligands for coordination chemistry and in the development of new materials with specific properties .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. It is used in the synthesis of compounds with potential anti-HIV activity and other therapeutic applications .

Industry: The compound finds applications in the development of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for use in various industrial processes .

Wirkmechanismus

The mechanism of action of Bis(6-bromopyridin-2-yl)amine involves its interaction with specific molecular targets. The bromine atoms and the pyridine rings play a crucial role in its reactivity and binding affinity. The compound can form coordination complexes with metal ions, which are essential in various catalytic processes. Additionally, its ability to undergo substitution reactions allows it to be modified for specific applications .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H7Br2N3

Molekulargewicht

328.99 g/mol

IUPAC-Name

6-bromo-N-(6-bromopyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C10H7Br2N3/c11-7-3-1-5-9(13-7)15-10-6-2-4-8(12)14-10/h1-6H,(H,13,14,15)

InChI-Schlüssel

OLFSAJSHGOXXRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)Br)NC2=NC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.